Dipropargyl ether
Overview
Description
Dipropargyl ether is a compound of interest in the field of polymer science and materials chemistry due to its unique reactive properties and potential applications in various fields.
Synthesis Analysis
- Unsymmetrical Poly(dipropargyl ether) Derivatives: These derivatives are synthesized using transition metal catalysts, particularly MoCl5-based catalysts, demonstrating effectiveness in cyclopolymerization. The incorporation of α-substituent groups significantly improves the solubility of poly(dipropargyl ether)s in common organic solvents like tetrahydrofuran and chloroform (Lee et al., 1995).
Molecular Structure Analysis
- Poly(dipropargyl-16-crown-5): This polymer, containing crown-ether units, was characterized by spectroscopic and thermal techniques. Its structure includes both five- and six-membered rings, demonstrating high cation-binding properties and ionochromic effects (Cho et al., 1996).
Chemical Reactions and Properties
- Oxidative Polydehydrocondensation: Dipropargyl ethers have been synthesized from various compounds and converted to polymers through oxidative polydehydrocondensation, demonstrating the compound's reactivity and potential for polymer formation (Sladkov et al., 1964).
Physical Properties Analysis
- Thermal Degradation Kinetics: The thermal degradation kinetics of polymers made from dipropargyl ether of bisphenol A was studied using thermogravimetric analysis, revealing high thermal degradation activation energies, indicating good thermal stability (Dexin, 2011).
Chemical Properties Analysis
- Silicon-Containing Dipropargyl Ethers: These novel thermosetting resins exhibit high thermal stability and ablative resistance. Their mechanical properties and other processing issues were improved by synthesizing different structural SDEs, showing promising applications as thermosetting resins (Dong et al., 2018).
- Conductivity and Solvatochromic Behavior: Poly(dipropargyl ether) exhibits good solubility in organic solvents and interesting solvatochromic behavior, indicating potential applications in electronics and sensing technologies (Sivakumar et al., 2001).
Scientific Research Applications
Polymer Synthesis : Dipropargyl ether derivatives have been synthesized for use in polymers. One study demonstrated the synthesis of unsymmetrically cyclized poly(dipropargyl ether) derivatives, revealing their good solubility in common organic solvents and varying electrical conductivities based on different substituents (Lee et al., 1995).
Polymerization Processes : Research has shown that dipropargyl ethers can be converted to polymers through oxidative polydehydrocondensation, expanding their potential applications in materials science (Sladkov et al., 1964).
Conductivity Studies : A study focused on the soluble conducting poly(dipropargyl ether) formation, examining its solvatochromic behavior and other properties like conductivity and thermal stability (Sivakumar et al., 2001).
Thermal Degradation Kinetics : Research into the thermal degradation kinetics of polymers made from dipropargyl ether has been conducted, providing insights into the stability and degradation processes of these materials (Dexin, 2011).
Spectral Analysis : The mid-infrared spectra of dipropargyl ether ices have been revisited, providing a deeper understanding of the compound in various states, including liquid, amorphous, and crystalline forms (Hudson & Ferrante, 2020).
UV Absorption Studies : The UV absorption spectra of solutions of various dipropargyl ethers were identified, contributing to the understanding of their chemical properties (Larina et al., 1964).
Silicon-Containing Polymers : Research on silicon-containing poly(diethynylbenzene-dipropargyl ether) copolymers highlighted their properties, applications, and potential in composite materials (Cui et al., 2023).
Safety And Hazards
Dipropargyl ether is classified as Acute Tox. 4 Oral - Flam. Liq. 3 according to the GHS classification . It is extremely flammable and may form explosive peroxides. Vapors may travel to the source of ignition and flash back. Containers may explode when heated . Avoid contact with skin and eyes, formation of dust and aerosols, and breathing mist, gas, or vapors .
properties
IUPAC Name |
3-prop-2-ynoxyprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-3-5-7-6-4-2/h1-2H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCVMSNCBAMAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219242 | |
Record name | 2-Propynyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropargyl ether | |
CAS RN |
6921-27-3 | |
Record name | 3,3′-Oxybis[1-propyne] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propynyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propynyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropargyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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